

Physical characteristics of Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate

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Compound of Interest

Compound Name: Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B1456581

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An In-Depth Technical Guide to the Physical Characteristics of **Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate**

Introduction: **Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate** is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, the imidazo[4,5-b]pyridine, is a key scaffold in a variety of biologically active agents, including those with potential antiviral and anticancer properties[1]. A thorough understanding of its physical and chemical characteristics is paramount for its effective synthesis, purification, handling, and application in further research. This guide provides a detailed examination of the key physical properties of this compound, offering both established data and field-proven experimental protocols for its characterization.

Core Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unequivocal identity through its structure and fundamental molecular properties.

Chemical Structure

Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate possesses a fused bicyclic system consisting of an imidazole ring and a pyridine ring. A methyl carboxylate group is substituted at the 6-position. The presence of the imidazole moiety means the compound can exist in tautomeric forms, although the 1H-tautomer is commonly depicted.

Caption: 2D Structure of **Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate**.

Core Properties Summary

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for regulatory documentation, material sourcing, and stoichiometric calculations.

Property	Value	Source(s)
CAS Number	77862-95-4	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[3]
Molecular Weight	177.16 g/mol	[3]
Purity	Typically ≥95-98% (commercial grade)	[2]

Physical State and Thermodynamic Properties

The macroscopic properties of a compound dictate its storage, handling, and formulation requirements.

Physical Appearance

While color can vary based on purity and synthesis batch, **Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate** is typically supplied as a solid. The specific color is not consistently reported by suppliers.

Melting Point

A precise, experimentally determined melting point for this specific compound is not readily available in the published literature. However, related imidazo[4,5-b]pyridine derivatives often exhibit high melting points, frequently exceeding 250-300 °C, due to the planar, aromatic structure which allows for efficient crystal packing and intermolecular hydrogen bonding via the imidazole N-H group^{[6][7]}.

Expert Insight: A high melting point is indicative of high lattice energy and thermal stability. For drug development professionals, this suggests the compound is likely to be a stable solid at room temperature, simplifying storage and handling.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard and reliable method for determining the melting range of a solid crystalline compound.

- Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm.
- Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
- Rapid Scan (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This prevents spending excessive time on the precise measurement.
- Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid particle melts (T_2). The melting point is reported as the range $T_1 - T_2$. A narrow range (<2 °C) is indicative of high purity.

Solubility

Specific quantitative solubility data is not widely published. However, based on the molecular structure, a qualitative solubility profile can be predicted. The molecule has both polar features (ester group, N-H of imidazole) and a larger, relatively nonpolar aromatic core.

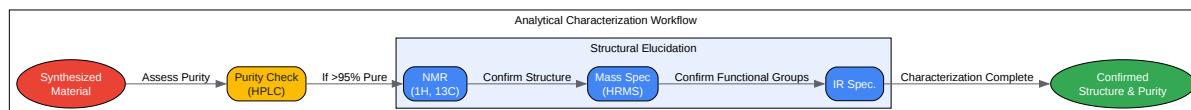
- Predicted High Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The N-H and ester groups can interact favorably with these solvents.
- Predicted Moderate to Low Solubility: Alcohols such as methanol and ethanol.

- Predicted Poor Solubility: Water and nonpolar solvents like hexanes or toluene. While the molecule has hydrogen bonding capability, the overall aromatic character is dominant, limiting aqueous solubility.

Expert Insight: For biological assays, initial stock solutions are almost always prepared in DMSO. Researchers should be mindful of the final DMSO concentration in their experiments, as it can affect cell viability and assay performance.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the structure and purity of **Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate**. The following workflow represents a robust and self-validating system for characterization.



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Caption: A logical workflow for the comprehensive characterization of the title compound.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, confirming connectivity and the presence of key functional groups.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. While a published spectrum for this specific molecule is not available, the expected chemical shifts can be predicted based on the analysis of similar imidazo[4,5-b]pyridine structures[6][8][9].

- ^1H NMR (Expected Signals, in DMSO-d₆):
 - Imidazole N-H: A broad singlet, likely > 13 ppm.
 - Aromatic Protons (H₂, H₅, H₇): Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The exact shifts and coupling patterns will depend on the electronic environment. H₂ is typically a singlet, while H₅ and H₇ would appear as singlets or narrow doublets depending on long-range coupling.
 - Methyl Ester (CH₃): A sharp singlet around 3.9 ppm.
- ^{13}C NMR (Expected Signals, in DMSO-d₆):
 - Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
 - Aromatic/Heteroaromatic Carbons: Multiple signals between 110-155 ppm. The carbons attached to nitrogen (e.g., C₂, C₄, C_{7a}) will have distinct chemical shifts.
 - Methyl Ester Carbon (OCH₃): A signal around 52 ppm.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

- Expected Molecular Ion: For the chemical formula C₈H₇N₃O₂, the expected monoisotopic mass is 177.0538 Da.
- Technique: Electrospray ionization (ESI) is a suitable method, which would likely show the protonated molecule [M+H]⁺ at m/z 178.0616.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

- Expected Characteristic Peaks:

- N-H Stretch: A moderate to broad peak around $3100\text{-}3300\text{ cm}^{-1}$.
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C=O Stretch (Ester): A strong, sharp peak around $1700\text{-}1725\text{ cm}^{-1}$.
- C=N and C=C Stretches: Multiple peaks in the $1450\text{-}1650\text{ cm}^{-1}$ region, characteristic of the fused aromatic ring system.
- C-O Stretch (Ester): A strong peak in the $1100\text{-}1300\text{ cm}^{-1}$ region.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a standard reverse-phase HPLC method suitable for determining the purity of the title compound.

- Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is the workhorse method for purity analysis in the pharmaceutical and chemical industries due to its robustness and reproducibility.
- Instrumentation:
 - Column: C18 stationary phase (e.g., $4.6 \times 150\text{ mm}$, $5\text{ }\mu\text{m}$ particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. The acid is used to protonate basic sites (like the pyridinic nitrogen), ensuring sharp peak shapes.
 - Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
 - Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
- Methodology:
 - Sample Preparation: Prepare a stock solution of the compound in DMSO or a suitable solvent at approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of ~0.1 mg/mL.

- Gradient Elution: Start with a high percentage of aqueous mobile phase (e.g., 95% A) and gradually increase the percentage of organic mobile phase (e.g., to 95% B) over 10-20 minutes. This ensures that any impurities with different polarities are effectively separated from the main peak.
- Analysis: Inject 5-10 μ L of the sample solution. The purity is calculated based on the relative area of the main peak as a percentage of the total area of all observed peaks.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly indexed, general precautions for handling heterocyclic aromatic compounds should be followed.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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